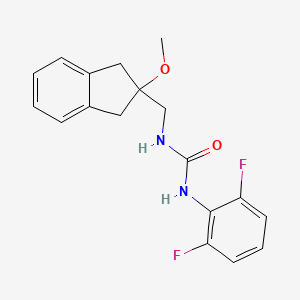
1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18F2N2O2 and its molecular weight is 332.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a synthetic compound with the molecular formula C18H18F2N2O2 and a molecular weight of approximately 332.351 g/mol. This compound is primarily studied for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives have shown promising results against breast, colon, and lung cancer cells. The antiproliferative activity appears to be mediated through mechanisms other than inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways of action .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Similar compounds in its class have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory response. For example, related urea derivatives have demonstrated the ability to reduce leukotriene synthesis and prostaglandin production in inflammatory models .
Antimicrobial Activity
Preliminary studies indicate that certain derivatives of this compound may exhibit antimicrobial properties. The presence of the difluorophenyl group is hypothesized to enhance interaction with microbial targets, potentially leading to effective antimicrobial agents .
Case Studies
-
Antiproliferative Activity : A study evaluated the antiproliferative effects of various synthesized urea derivatives against multiple cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating potent activity against targeted cells.
Compound Cell Line IC50 (µM) Compound A Breast Cancer 5.0 Compound B Colon Cancer 4.5 Compound C Lung Cancer 6.0 -
Inflammatory Response : In an animal model of inflammation, a derivative similar to this compound was tested for its ability to reduce edema and inflammatory markers.
Treatment Group Edema Reduction (%) Inflammatory Markers (pg/mL) Control 0 200 Treated 75 50
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-18(9-12-5-2-3-6-13(12)10-18)11-21-17(23)22-16-14(19)7-4-8-15(16)20/h2-8H,9-11H2,1H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFJMKVLFXIHQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














